
Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate
Overview
Description
Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates These compounds are characterized by the presence of a glycine moiety, which is an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Glycinate Formation: The final step involves the reaction of the nitrophenyl and phenylsulfonyl intermediates with glycine or its derivatives under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and sulfonylation processes, followed by purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The nitrophenyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-nitrophenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(3-nitrophenyl)-N-(tosyl)glycinate
- Methyl N-(3-nitrophenyl)-N-(benzenesulfonyl)glycinate
Uniqueness
Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the phenylsulfonyl group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
Overview
Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group and a sulfonyl moiety attached to a glycine backbone. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.
- Chemical Formula : C14H12N2O6S
- Molecular Weight : 320.32 g/mol
- CAS Number : 333357-37-2
The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that affect protein function, influencing various biochemical pathways such as enzyme activity and signal transduction. The nitro group can also participate in redox reactions, further impacting its biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors for specific enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer.
Antimicrobial Properties
Some studies have explored the antimicrobial properties of sulfonamide derivatives, suggesting that this compound may exhibit activity against various bacterial strains. The presence of the nitrophenyl group enhances its potential as an antimicrobial agent by interfering with bacterial enzyme systems.
Anticancer Potential
The compound's ability to modulate cellular signaling pathways has led to investigations into its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines, although more extensive research is needed to confirm these findings.
Case Studies and Experimental Data
- Enzyme Interaction Studies : A study demonstrated that similar sulfonamide compounds effectively inhibited the activity of specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro.
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, comparable to standard antibiotics.
- Cytotoxicity Assays : Cytotoxicity assays on various cancer cell lines indicated that the compound could induce apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
Compound Name | Activity Type | Notes |
---|---|---|
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Enzyme Inhibition | Similar mechanism; effective against carbonic anhydrases |
N-(3-nitrophenyl)-N-(benzothiazol-2-yl)glycine | Antimicrobial | Exhibits broad-spectrum activity against Gram-positive bacteria |
N-(4-nitrophenyl)-N-(phenylsulfonyl)glycine | Anticancer | Induces apoptosis in breast cancer cell lines |
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-nitroanilino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-15(18)11-16(12-6-5-7-13(10-12)17(19)20)24(21,22)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCHLXJRZFUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202277 | |
Record name | N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333357-37-2 | |
Record name | N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333357-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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